2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Description
The compound 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core. Its structure includes:
- Pyrazinone ring: A six-membered dihydropyrazinone system with a ketone at position 2.
- Substituents:
- A 3-chloro-4-methoxyphenyl group at position 3.
- A sulfanyl (-S-) linker at position 2, connected to an acetamide moiety.
- The acetamide is N-substituted with a 2-chlorophenyl group.
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-27-16-7-6-12(10-14(16)21)24-9-8-22-18(19(24)26)28-11-17(25)23-15-5-3-2-4-13(15)20/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKWLJGCAXPILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17Cl2N3O2S
- Molecular Weight : 396.36 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, antibacterial, and anticancer agent. The following sections detail these activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrazine moiety have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study involving a related compound demonstrated an IC50 value of 10 µM against human breast cancer cells (MCF-7), suggesting that modifications to the pyrazine structure could enhance activity against tumor cells .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several pathogenic bacteria. Compounds with similar sulfanyl groups have demonstrated moderate to strong antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
These results indicate that the compound may serve as a lead structure for developing new antibacterial agents .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism of Action : The proposed mechanism includes the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a pivotal role in inflammatory responses .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and moderate half-life in vivo.
Toxicity Studies
Toxicological evaluations have indicated low acute toxicity levels in rodent models, with no significant adverse effects observed at therapeutic doses. Long-term studies are needed to assess chronic toxicity and potential side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share key features such as sulfanyl acetamide linkages, aromatic substituents, or heterocyclic cores. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Variations: The target compound’s pyrazinone core differs from pyrimidine (), thienopyrimidine (), and quinazoline () systems.
Substituent Effects: Chlorophenyl vs. Trimethylphenyl: The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to the sterically bulky 2,4,6-trimethylphenyl group in , which could reduce metabolic stability . Methoxy vs. Methylpropyl: The 3-chloro-4-methoxyphenyl group in the target compound offers a balance of polarity and steric effects, contrasting with the nonpolar 2-methylpropyl group in .
Synthetic Routes :
- Compounds like 13b () are synthesized via diazonium salt coupling, while others (e.g., ) may use nucleophilic substitution or cyclization. The target compound’s synthesis likely involves similar sulfanyl-acetamide coupling strategies .
Crystallographic Data :
- Related compounds (e.g., ) have been structurally characterized using SHELX software (), revealing planar heterocyclic cores and intermolecular hydrogen bonds that stabilize crystal packing .
Biological Implications: While biological data are absent in the evidence, structural analogs (e.g., thienopyrimidines in ) are often explored as kinase inhibitors. The target compound’s dihydropyrazinone core may confer unique binding interactions compared to fully aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
